Molecular Weight Differentiation Among Cycloalkyl Analogs
The molecular weight of 4-(cyclobutylmethyl)piperidine hydrochloride (189.72 g/mol) represents a midpoint among the cycloalkyl-substituted piperidine hydrochloride series, offering a balance between the lighter cyclopropylmethyl analog (175.70 g/mol) and the heavier cyclopentylmethyl analog (203.75 g/mol) . Compared to the aromatic 4-benzylpiperidine hydrochloride (211.73 g/mol), the cyclobutylmethyl derivative is approximately 10% lighter, which can be a meaningful advantage in fragment-based drug discovery where lower molecular weight starting points are preferred to maintain ligand efficiency during optimization [1]. This quantitative molecular weight ladder provides procurement teams with a rational basis for selecting the cyclobutylmethyl congener when the target molecular weight window is constrained [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 189.72 g/mol |
| Comparator Or Baseline | 4-(Cyclopropylmethyl)piperidine HCl: 175.70 g/mol; 4-(Cyclopentylmethyl)piperidine HCl: 203.75 g/mol; 4-Benzylpiperidine HCl: 211.73 g/mol |
| Quantified Difference | -14.02 g/mol vs. cyclopentyl analog (+8.7%); -22.01 g/mol vs. benzyl analog (-10.4%); +14.02 g/mol vs. cyclopropyl analog (+8.0%) |
| Conditions | Calculated molecular weights from vendor datasheets (CymitQuimica, ChemicalBook, ChemSpider) |
Why This Matters
In fragment-based and lead-optimization programs, a 14–22 g/mol molecular weight differential can significantly impact ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), making the cyclobutylmethyl analog a strategically advantageous starting point.
- [1] CapotChem. 4-Benzylpiperidine hydrochloride (211.73 g/mol). CAS: 23239-75-0. View Source
- [2] Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1, 187–192. DOI: 10.1038/nchem.217. View Source
